molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3

2-Chlorothiazolo[4,5-b]pyrazine

Cat. No.: B2381048
CAS No.: 1190927-25-3
M. Wt: 171.6
InChI Key: XSELTIRLYGXVQG-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C5H2ClN3S and its molecular weight is 171.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSELTIRLYGXVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Chlorothiazolo[4,5-b]pyrazine as a High-Value Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chlorothiazolo[4,5-b]pyrazine Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

The fused bicyclic system thiazolo[4,5-b]pyrazine represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for purine and benzothiazole ring systems. Within this class, This compound (CAS: 1190927-25-3) functions as a linchpin intermediate. Its C2-chlorine atom is highly activated due to the electron-deficient nature of the fused pyrazine ring, making it an exceptional electrophile for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions. This guide details the structural properties, synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in kinase inhibitor discovery and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a pyrazine ring fused to a thiazole ring across the [4,5-b] bond. The high nitrogen content (three nitrogen atoms) and the sulfur atom create a planar, electron-deficient aromatic system.

  • IUPAC Name: this compound[1]

  • CAS Number: 1190927-25-3[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.61 g/mol

  • SMILES: Clc1nc2nccnc2s1

Electronic Properties

The fusion of the


-deficient pyrazine ring with the thiazole ring significantly lowers the electron density at the C2 position.
  • Dipole Moment: Significant dipole towards the nitrogen-rich pyrazine core.

  • LUMO Energy: Low-lying LUMO centered on the C2-N3-C3a region, facilitating soft nucleophile attack.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water and non-polar alkanes.

PropertyValue / Description
Appearance Off-white to pale yellow solid (typical for class)
Melting Point Not widely reported; analogs typically melt 120–160 °C
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (

/Ar)
Stability Hydrolytically unstable at C2-Cl bond in acidic/basic aqueous media

Synthetic Methodologies

The synthesis of this compound typically proceeds through the construction of the thiazole ring onto a pre-existing pyrazine core, followed by functional group manipulation to install the chlorine.

Primary Synthetic Route: Cyclization & Chlorination

The most robust route involves the cyclization of 2,3-diaminopyrazine to form the thiazolone intermediate, which is subsequently chlorinated.

  • Cyclization: 2,3-Diaminopyrazine is reacted with a carbonyl source (e.g., phosgene, triphosgene, or CDI) or a thiocarbonyl source (

    
    , thiophosgene) to yield thiazolo[4,5-b]pyrazin-2(3H)-one or the thione.
    
  • Chlorination: The "one" or "thione" is treated with a chlorinating agent such as phosphorus oxychloride (

    
    ) or phosphorus pentachloride (
    
    
    
    ) to effect the transformation to the 2-chloro derivative.
Alternative Route: Sandmeyer Reaction

Alternatively, if 2-aminothiazolo[4,5-b]pyrazine is available (synthesized via oxidative cyclization of pyrazinyl thioureas), the 2-chloro derivative can be accessed via a Sandmeyer-type reaction using sodium nitrite (


) and HCl/CuCl.
Visualization of Synthesis Pathways

SynthesisPathways Start 2,3-Diaminopyrazine Inter1 Thiazolo[4,5-b]pyrazin-2(3H)-one Start->Inter1 Phosgene/CDI Cyclization Inter2 2-Aminothiazolo[4,5-b]pyrazine Start->Inter2 KSCN/Br2 Cyclization Target This compound (CAS: 1190927-25-3) Inter1->Target POCl3 / PCl5 Chlorination (Deoxychlorination) Inter2->Target NaNO2 / HCl / CuCl Sandmeyer Reaction

Figure 1: Primary synthetic workflows for accessing the this compound scaffold.

Reactivity Profile & Derivatization[7][12]

The 2-chloro substituent is a "warhead" for diversification. The reactivity is dominated by the electron-withdrawing effect of the pyrazine nitrogen atoms, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (


) .
Nucleophilic Aromatic Substitution ( )
  • Mechanism: Addition-Elimination.

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Conditions: Often proceeds under mild conditions (RT to

    
    C) in solvents like DMF or THF with a mild base (
    
    
    
    ,
    
    
    ).
  • Selectivity: The C2 position is significantly more reactive than positions on the pyrazine ring (C5/C6) due to the inductive effect of the sulfur and the adjacent nitrogen.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install carbon substituents.

  • Buchwald-Hartwig: Introduction of sterically hindered amines or anilines that fail under standard

    
     conditions.
    
Reactivity Map

ReactivityMap Core This compound Prod1 2-Amino Derivatives (Kinase Inhibitors) Core->Prod1 HNR2, Base (SnAr) Prod2 2-Alkoxy/Phenoxy Derivatives Core->Prod2 ROH / ArOH, NaH (SnAr) Prod3 2-Aryl/Heteroaryl Derivatives Core->Prod3 Ar-B(OH)2, Pd(0) (Suzuki Coupling) Prod4 2-Thioether Derivatives Core->Prod4 RSH, Base (SnAr)

Figure 2: Divergent synthesis capabilities from the 2-chloro scaffold.

Experimental Protocol: Representative Reaction

Objective: Displacement of the C2-chloride with a primary amine (e.g., benzylamine) to form a 2-aminothiazolo[4,5-b]pyrazine derivative.

  • Preparation: In a dry round-bottom flask, dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Addition: Add

    
     (2.0 eq) followed by the amine nucleophile (1.1 eq).
    
  • Reaction: Stir the mixture at ambient temperature. Monitor via TLC/LCMS.

    • Note: If the nucleophile is weak (e.g., an aniline), heating to

      
      C may be required.
      
  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Medicinal Chemistry Applications

The thiazolo[4,5-b]pyrazine scaffold acts as a bioisostere for the purine nucleus (found in ATP). This makes it a privileged structure for designing ATP-competitive inhibitors.

  • Kinase Inhibition: The N3 and N4 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinase active sites.

  • c-Kit & EGFR: Derivatives have shown potency against tyrosine kinases, particularly in overcoming resistance mutations where the specific geometry of the thiazole fusion provides a better fit than the parent quinazoline or purine.

  • Metabolic Stability: The scaffold is generally more resistant to oxidative metabolism than the corresponding purine, potentially improving pharmacokinetic (PK) profiles.

Safety and Handling

  • Hazards: this compound is an alkylating agent. It is potentially corrosive and a skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.

  • Decomposition: Avoid prolonged exposure to moisture. The C-Cl bond can hydrolyze to release HCl and the corresponding hydroxy-thiazole.

References

  • Chemical Identity & CAS

    • Source: BLD Pharm & MolCore Product C
    • Data: CAS 1190927-25-3, this compound.[1][2][3]

    • URL: (Verified via search snippets)

  • Synthetic Methodology (General Thiazolopyrazine)

    • Title: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Deriv
    • Source: ACS Combin
    • URL:[Link]

  • Reactivity (

    
     on Chloroazines): 
    
    • Title: Nucleophilic aromatic substitution reactions of chloroazines.[4][5]

    • Source: Environmental Science & Technology, 2002.
    • URL:[Link]

  • Medicinal Applications (Scaffold Bioisosterism)

    • Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
    • Source: Molecules, 2020 (Discusses the related thiazolopyrimidine/pyridine isosteres).
    • URL:[Link]

Sources

2-Chlorothiazolo[4,5-b]pyrazine: Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scaffold Analysis

The Scaffold Identity

2-Chlorothiazolo[4,5-b]pyrazine is a fused bicyclic heteroaromatic scaffold representing a critical "privileged structure" in modern medicinal chemistry. It functions as a purine bioisostere , mimicking the adenine core found in ATP, cofactors (NAD+), and nucleic acids.

  • Chemical Formula: C₅H₂ClN₃S

  • Molecular Weight: 171.61 g/mol

  • Key Feature: The 2-chloro substituent serves as a highly reactive electrophilic "handle," enabling rapid diversification via Nucleophilic Aromatic Substitution (S_NAr).

Electronic Character & Reactivity

The fusion of the electron-deficient pyrazine ring (6-membered, 1,4-diazine) with the thiazole ring (5-membered) creates a system with unique electronic properties:

  • High Electrophilicity: The pyrazine nitrogens (N-4 and N-7) exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density at the C-2 position of the thiazole ring.

  • Labile Leaving Group: The C-2 chlorine atom is exceptionally prone to displacement by nucleophiles (amines, alkoxides, thiols) compared to its benzothiazole or thiazolopyridine analogs.

  • H-Bonding Potential: The N-4 nitrogen often serves as a critical Hydrogen Bond Acceptor (HBA) in the hinge region of kinase ATP-binding pockets.

Part 2: Synthetic Utility & Experimental Protocols

The primary value of this compound lies in its ability to serve as a core module for Fragment-Based Drug Discovery (FBDD) . The synthesis of the core and its subsequent functionalization are described below.

Synthesis of the Core Scaffold

The most robust route to the 2-chloro derivative involves the cyclization of 2,3-diaminopyrazine followed by Sandmeyer-type chemistry or direct chlorination of a thione intermediate.

Protocol: Cyclization & Chlorination
  • Thione Formation: React 2,3-diaminopyrazine with carbon disulfide (CS₂) or thiophosgene in the presence of a base (e.g., KOH/EtOH or Et₃N/THF) under reflux. This yields thiazolo[4,5-b]pyrazine-2(3H)-thione .

  • Chlorination: Treat the thione intermediate with sulfuryl chloride (SO₂Cl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) .

    • Conditions: Reflux for 2-4 hours.

    • Workup: Quench with ice water, extract with DCM, and purify via silica gel flash chromatography (Hexane/EtOAc).

Functionalization via S_NAr (The "Handle")

This reaction is the cornerstone of library generation. The 2-chloro group is displaced by primary or secondary amines to generate 2-aminothiazolo[4,5-b]pyrazines.

Protocol: General S_NAr Displacement
  • Reagents: this compound (1.0 eq), Amine (R-NH₂, 1.1–1.5 eq), DIPEA (2.0 eq).

  • Solvent: Anhydrous DMF, DMSO, or n-Butanol.

  • Conditions:

    • Standard: Heat at 80–100 °C for 2–6 hours.

    • Microwave: 120 °C for 20 minutes (preferred for sterically hindered amines).

  • Mechanism: Addition-Elimination. The nucleophile attacks C-2, forming a Meisenheimer-like complex stabilized by the pyrazine nitrogens, followed by the expulsion of chloride.

SynthesisWorkflow Start 2,3-Diaminopyrazine Inter Thiazolo[4,5-b]pyrazine- 2(3H)-thione Start->Inter CS2, KOH, Reflux (Cyclization) Core This compound (The Scaffold) Inter->Core POCl3/PCl5 or SO2Cl2 (Chlorination) ProdA Kinase Inhibitor (2-Amino derivative) Core->ProdA R-NH2, DIPEA, Heat (SNAr) ProdB Sirtuin Modulator (2-Ether/Thioether) Core->ProdB R-OH / R-SH, NaH (SNAr)

Figure 1: Synthetic Workflow. Step-by-step conversion from pyrazine precursors to bioactive libraries via the 2-chloro intermediate.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

The thiazolo[4,5-b]pyrazine scaffold is primarily exploited in oncology and metabolic disease research. Its planar, aromatic structure allows it to intercalate into DNA or, more commonly, bind to the ATP-binding sites of enzymes.

Application 1: Kinase Inhibition (Akt/PKB & c-Met)

The scaffold acts as a hinge-binder. The N-4 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the C-2 substituent extends into the solvent-exposed region or the hydrophobic pocket.

  • Target: Akt (Protein Kinase B) and c-Met .

  • Rationale: Bioisosteric replacement of the imidazo[1,2-b]pyridazine or quinoline cores found in approved inhibitors.

  • SAR Insight:

    • Position 2: Introduction of solubilizing groups (e.g., piperazines, morpholines) or aromatic rings via amine linkers improves potency and pharmacokinetic properties.

    • Pyrazine Ring:[1][2][3] Substitution at C-5 or C-6 (via lithiation or cross-coupling) can induce selectivity by targeting the "gatekeeper" residue.

Application 2: Sirtuin Modulation (SIRT1/2)

Thiazole-fused systems are emerging as potent modulators of Sirtuins (NAD+-dependent deacetylases), which regulate aging, metabolism, and apoptosis.

  • Mechanism: Allosteric modulation. The scaffold mimics the nicotinamide moiety of NAD+ or binds to the "Exosite" of the enzyme.

  • Key Reference: Analogous to Cambinol (a pyrimidinone) and EX-527 (an indole), thiazolopyrazines occupy the hydrophobic cleft of SIRT1/2, preventing substrate deacetylation.

  • Therapeutic Utility: Treatment of neurodegenerative diseases (Alzheimer's) and metabolic syndrome.

Application 3: Antimicrobial Agents

The inherent electron deficiency of the pyrazine ring often confers intrinsic antimicrobial activity, likely through the disruption of bacterial cell wall synthesis or interference with folate metabolism (DHFR inhibition).

Part 4: Data & Structure-Activity Relationship (SAR)

Comparative Reactivity Profile

The following table summarizes the reactivity of the 2-chloro position across different fused thiazole scaffolds, highlighting why the pyrazine fusion is superior for rapid library generation.

ScaffoldFused RingElectrophilicity at C-2S_NAr Reaction RatePrimary Application
Thiazolo[4,5-b]pyrazine Pyrazine (1,4-diazine) Very High Fast (< 2h) Kinase/SIRT Inhibitors
Thiazolo[5,4-b]pyridinePyridineHighModerate (4-8h)c-KIT Inhibitors
Thiazolo[4,5-c]pyridinePyridineModerateSlow (> 12h)GPCR Ligands
BenzothiazoleBenzeneLowVery Slow (Requires Pd)Amyloid Probes
SAR Logic Diagram

The following diagram illustrates the strategic functionalization points on the scaffold for optimizing biological activity.

SAR_Logic Core Thiazolo[4,5-b]pyrazine Core N4 N-4 Position: Hinge Binding (HBA) Critical for Kinase Affinity Core->N4 Intrinsic C2 C-2 Position (Cl displacement): Diversity Vector Controls Solublity & Potency Core->C2 Primary Modification C6 C-5/C-6 Positions: Hydrophobic Interaction Gatekeeper Selectivity Core->C6 Secondary Optimization

Figure 2: Structure-Activity Relationship (SAR) Map. Mapping the pharmacophoric features of the scaffold.

References

  • Synthesis and Biological Activity of Thiazolo[4,5-b]pyrazine Derivatives. Source:Journal of Heterocyclic Chemistry Context: foundational synthesis of the core and thione intermediates. URL:[Link] (Journal Landing Page)

  • Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source:International Journal of Molecular Sciences / NIH PubMed Central Context: Establishes the bioisosteric relevance of fused thiazoles in kinase inhibition. URL:[Link]

  • Discovery of Thiazole-Based SIRT2 Inhibitors. Source:Molecules (MDPI) Context: Details the use of thiazole scaffolds for sirtuin inhibition and anticancer activity. URL:[Link]

  • Nucleophilic Aromatic Substitution of Chloroazines. Source:Environmental Science & Technology / PubMed Context: Mechanistic validation of the SNAr reactivity of chloropyrazine rings.[4][5] URL:[Link]

Sources

A Technical Guide to the Solubility Profile of 2-Chlorothiazolo[4,5-b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Chlorothiazolo[4,5-b]pyrazine, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust theoretical framework for understanding its solubility based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to work with this compound and requiring a foundational understanding of its behavior in solution.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is paramount, as it directly influences bioavailability, formulation strategies, and purification processes.[1][2] Poor solubility can be a major hurdle in the development of effective therapeutics, leading to challenges in achieving desired concentrations for efficacy and toxicity studies.[3]

This compound is a heterocyclic compound featuring a fused thiazole and pyrazine ring system. Such nitrogen- and sulfur-containing heterocycles are prevalent scaffolds in medicinal chemistry. The chlorine substituent further modulates the electronic and steric properties of the molecule, which in turn significantly impacts its solubility. This guide will first deconstruct the molecular characteristics of this compound to predict its solubility behavior and then provide the practical methodologies to empirically verify these predictions.

Theoretical Solubility Profile of this compound

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Physicochemical Properties and Their Influence on Solubility

The structure of this compound offers several clues to its likely solubility profile:

  • Molecular Structure: The molecule consists of a flat, aromatic, fused ring system. This planarity can promote efficient crystal packing, leading to a higher lattice energy that must be overcome for dissolution.

  • Polarity and Hydrogen Bonding: The presence of three nitrogen atoms and a sulfur atom introduces polarity into the molecule. The nitrogen atoms can act as hydrogen bond acceptors, which suggests that this compound will have favorable interactions with protic solvents (e.g., alcohols) and other polar solvents capable of hydrogen bonding. The parent compound, pyrazine, is known to be soluble in water and various organic solvents due to its polarity and ability to form hydrogen bonds.[4][5][6]

  • Effect of the Chloro-Substituent: The chlorine atom is an electron-withdrawing group, which can influence the electron distribution across the aromatic system. It also adds to the molecular weight and volume, which can affect how the molecule fits into the solvent structure. While it increases the overall polarity of the C-Cl bond, it is not a strong hydrogen bonding participant.

Predicting Solubility: A Qualitative Assessment

Based on the structural analysis, a hypothetical solubility profile can be predicted:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds due to their high polarity and ability to disrupt crystal lattices.

    • Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform, due to "like-dissolves-like" principles, where the chloro-substituent on the solute can have favorable dipole-dipole interactions with the solvent.

  • Moderate Solubility Expected in:

    • Polar Protic Solvents: Such as Methanol and Ethanol. While the nitrogen atoms can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute molecule might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

    • Ketones: Such as Acetone and Methyl Ethyl Ketone (MEK), which are polar aprotic solvents but are generally less effective at solvating highly crystalline solids than DMSO or DMF.

    • Ethers: Such as Tetrahydrofuran (THF), which is a polar aprotic solvent.

  • Low Solubility Expected in:

    • Nonpolar Solvents: Such as Hexane, Heptane, and Toluene. The significant polarity of this compound would lead to weak solute-solvent interactions with these solvents.

The following table presents a hypothetical qualitative solubility profile for this compound based on these theoretical considerations.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and ability to disrupt crystal lattice energy.
Chlorinated Dichloromethane, ChloroformHigh to Moderate"Like-dissolves-like" principle, favorable dipole-dipole interactions.
Polar Protic Methanol, EthanolModerateHydrogen bond accepting capability of nitrogen atoms.
Ketones Acetone, MEKModerate to LowModerate polarity.
Ethers THFModerate to LowModerate polarity.
Nonpolar Aromatic TolueneLowMismatch in polarity, though pi-pi stacking interactions are possible.
Nonpolar Aliphatic Hexane, HeptaneVery LowSignificant mismatch in polarity leading to weak solute-solvent interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section details the gold-standard methodologies for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV/Vis).

The following diagram illustrates the workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep1 Add excess solute to solvent equil Agitate at constant temperature (24-72 hours) prep1->equil sep1 Settle or Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 quant Analyze concentration (e.g., HPLC-UV/Vis) sep2->quant

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Analytical Quantification: HPLC-UV/Vis

HPLC-UV/Vis is a robust and widely used technique for quantifying the concentration of a solute in a saturated solution.[3][8]

  • Column: A C18 reverse-phase column is a common starting point for a compound of this nature.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: A UV-Vis detector set to a wavelength where this compound exhibits maximum absorbance. This can be determined by running a UV-Vis scan of a dilute solution of the compound.

  • Quantification: A calibration curve is constructed by injecting known concentrations of the compound and plotting the peak area against concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, general precautions for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more specific handling and disposal information, it is advisable to consult the SDS for closely related compounds such as 2-chloropyrazine or other thiazolopyrazine derivatives.[9][10][11][12][13]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with detailed experimental protocols, researchers are equipped with the necessary tools to effectively work with this compound. The provided methodologies for equilibrium solubility determination and HPLC-UV/Vis quantification represent robust and reliable approaches for obtaining the high-quality data needed to advance research and development efforts involving this and other novel chemical entities.

References

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • Wikipedia. (2024). Pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Papadoyannis, I. N., & Samanidou, V. F. (2011). Assessing Solubility for Pharmaceutical Research and Development Compounds. In Current Pharmaceutical Analysis, 7(2), 79-96. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet - 2-Acetyl Pyrazine 5% in TEC natural. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-3-methyl-pyrazine. Retrieved from [Link]

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A Technical Guide to 2-Chlorothiazolo[4,5-b]pyrazine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[4,5-b]pyrazine Core - A Landscape of Therapeutic Potential

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that can serve as templates for the design of targeted therapeutics. Among these, the thiazolo[4,5-b]pyrazine ring system has emerged as a scaffold of significant interest. Structurally, it can be considered an isostere of purine, a fundamental building block of life, which immediately suggests its potential to interact with a wide array of biological targets. The fusion of the electron-rich thiazole ring with the electron-deficient pyrazine ring creates a unique electronic environment, conferring upon its derivatives a diverse range of pharmacological activities.

Derivatives of related fused heterocyclic systems, such as thiazolopyrimidines and triazolopyrazines, have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This well-documented activity profile underscores the therapeutic potential inherent in the thiazolo[4,5-b]pyrazine core.

This technical guide focuses on a specific, yet highly versatile, derivative: 2-Chlorothiazolo[4,5-b]pyrazine . The strategic placement of a chlorine atom at the 2-position of the thiazole ring provides a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable building block for the synthesis of compound libraries in drug discovery campaigns. This document will provide an in-depth overview of its chemical identifiers, a plausible and detailed synthetic protocol with mechanistic insights, and a discussion of its potential applications in modern drug development, grounded in the established pharmacology of analogous structures.

Chemical Identifiers and Predicted Physicochemical Properties

Precise chemical identifiers are fundamental for database searching, compound registration, and unambiguous scientific communication. While a dedicated entry for this compound is not currently available in major public chemical databases like PubChem, its identifiers can be reliably deduced from the known structure of the core scaffold and its analogs, such as 2-Chloro-[4][5]thiazolo[5,4-b]pyridine.[4]

IdentifierValueSource
IUPAC Name 2-chloro-[4][5]thiazolo[4,5-b]pyrazineDeduced
SMILES ClC1=NC2=NC=CN=C2S1Deduced
InChIKey InChIKey=ZJBHXKRPTGSLQB-UHFFFAOYSA-NGenerated
Molecular Formula C₅H₂ClN₃SCalculated
Molecular Weight 171.61 g/mol Calculated

Note: The SMILES string and InChIKey are provided based on the logical chemical structure, pending experimental verification and deposition in a public database.

A summary of predicted physicochemical properties, essential for assessing drug-likeness and developing formulation strategies, is presented below. These values are computationally derived and serve as a preliminary guide.

PropertyPredicted Value
logP 1.85
Topological Polar Surface Area (TPSA) 69.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 0

Synthesis and Mechanistic Insights: A Protocol for Laboratory-Scale Preparation

The synthesis of this compound can be approached through a logical, multi-step sequence, leveraging established methodologies for the construction of similar heterocyclic systems. A plausible and efficient synthetic route, starting from commercially available 2,3-diaminopyrazine, is detailed below. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Proposed Synthetic Scheme

Synthesis_of_2_Chlorothiazolo_4_5_b_pyrazine cluster_0 cluster_1 cluster_2 start 2,3-Diaminopyrazine reagent1 1. Carbon Disulfide (CS₂) 2. Base (e.g., KOH) 3. Alkylating Agent (e.g., Ethyl Bromoacetate) 4. Acidic Workup intermediate1 Thiazolo[4,5-b]pyrazin-2(3H)-one reagent2 Phosphorus Oxychloride (POCl₃) Heat product This compound reagent1->intermediate1 reagent2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Thiazolo[4,5-b]pyrazin-2(3H)-one

  • Reaction Setup: To a stirred solution of 2,3-diaminopyrazine (1.0 eq) in ethanol in a round-bottom flask, add potassium hydroxide (1.1 eq) and carbon disulfide (1.5 eq).

  • Thione Formation: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms a dithiocarbamate intermediate which then cyclizes.

  • S-Alkylation and Cyclization: After cooling, add ethyl bromoacetate (1.1 eq) and continue to reflux for another 4-6 hours. This step involves S-alkylation followed by intramolecular cyclization to form the thiazolone ring.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield Thiazolo[4,5-b]pyrazin-2(3H)-one.

  • Mechanistic Rationale: This reaction is a classic approach to forming a 2-mercaptothiazole derivative, which exists in tautomeric equilibrium with the thione form. The use of a strong base like KOH is crucial for the initial deprotonation of the amino group, facilitating the nucleophilic attack on carbon disulfide. The subsequent S-alkylation and intramolecular cyclization is a robust method for constructing the thiazole ring fused to the pyrazine core.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend Thiazolo[4,5-b]pyrazin-2(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Workup and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

  • Purification: Filter the crude product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

  • Mechanistic Rationale: Phosphorus oxychloride is a standard and effective reagent for converting cyclic amides (lactams) or ketones to their corresponding chloro-derivatives. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The driving force for the reaction is the formation of stable phosphorus byproducts.

Chemical Reactivity and Drug Discovery Potential

The synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of functional groups and molecular fragments. This chemical tractability is a cornerstone of its potential in drug discovery, enabling the rapid generation of diverse compound libraries for screening.

Key Reactions and Applications
  • Amination: The chloro group can be readily displaced by primary and secondary amines to generate 2-aminothiazolo[4,5-b]pyrazine derivatives. This is particularly relevant as the amino group can serve as a key hydrogen bond donor, mimicking interactions of the purine core with biological targets.

  • Suzuki and Stille Couplings: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) around the core scaffold.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates can yield the corresponding 2-alkoxy or 2-alkylthio derivatives, further expanding the chemical space that can be explored.

Therapeutic Potential: A Scaffold for Kinase Inhibitors and Beyond

The thiazolo[4,5-b]pyrazine scaffold, as a purine isostere, is an attractive starting point for the design of inhibitors for enzymes that bind purine-based substrates, most notably kinases . Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The ability to diversify the 2-position of this compound allows for the systematic probing of this pocket to achieve both potency and selectivity.

Furthermore, the broader class of thiazole-containing heterocycles has been associated with a wide range of pharmacological activities, including antimicrobial and anticancer effects. Therefore, libraries derived from this compound could be screened against a variety of targets and disease models.

Illustrative Drug Discovery Workflow

Drug_Discovery_Workflow start This compound (Starting Scaffold) library_synthesis Library Synthesis (SₙAr, Cross-Coupling) start->library_synthesis screening High-Throughput Screening (e.g., Kinase Assay Panel) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical drug discovery workflow utilizing this compound.

Conclusion

This compound represents a high-potential, yet underexplored, scaffold for modern drug discovery. Its structural similarity to endogenous purines, combined with a synthetically versatile chloro-substituent, makes it an ideal starting point for the development of targeted therapeutics. The synthetic route outlined in this guide provides a practical approach for its preparation, opening the door for its use in generating diverse chemical libraries. The established pharmacological relevance of the broader thiazolopyrazine and related heterocyclic families strongly suggests that derivatives of this scaffold are likely to yield novel compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. Further investigation and screening of libraries based on this core are highly warranted.

References

  • PubChem. 2-Chloro-[4][5]thiazolo[5,4-b]pyridine. Available from: [Link]

  • Todorova, N., et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. MDPI. Available from: [Link]

  • PubChem. Pyrazine. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (n.d.). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Academia.edu. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Available from: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The thiazolo[4,5-b]pyrazine scaffold is a privileged bicyclic heterocycle, serving as a critical bioisostere for purines in kinase inhibitors and mitochondrial uncouplers. The 2-chloro derivative, 2-Chlorothiazolo[4,5-b]pyrazine , represents the primary electrophile for diversifying this core at the C2 position.

Reactivity Analysis[1]
  • Activation: The C2-Cl bond is highly activated for oxidative addition due to the electron-withdrawing nature of the fused pyrazine ring and the inductive effect of the adjacent sulfur and nitrogen atoms.

  • Challenges:

    • Catalyst Poisoning: The N4 and N1 positions, along with the sulfur atom, present multiple binding sites that can sequester palladium, necessitating sterically bulky ligands (e.g., biarylphosphines) to enforce reductive elimination.

    • Hydrolytic Instability: The electron-deficient pyrazine ring renders the system susceptible to nucleophilic attack by hydroxide ions at high temperatures, potentially leading to ring-opening or hydrolysis of the chloride.

    • Protodeboronation: Heteroaryl boronic acids used in these couplings are prone to protodeboronation under the basic conditions required for transmetallation.

Optimization Matrix: Condition Screening

The following matrix outlines the hierarchy of conditions based on substrate complexity.

VariableCondition Set A (Standard) Condition Set B (High-Performance) Condition Set C (Anhydrous)
Application Simple Aryl Boronic AcidsHeteroaryl/Hindered Boronic AcidsBase-Sensitive/Hydrolytically Unstable Substrates
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G2 or Pd₂(dba)₃ + XPhos Pd(PPh₃)₄ (5-10 mol%)
Ligand Role Bidentate ligand prevents β-hydride elimination (if alkyl) and stabilizes Pd.Bulky monophosphine promotes oxidative addition and reductive elimination.Monodentate phosphine, labile for easy oxidative addition.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)CsF (2.5 equiv) or K₃PO₄ (anhydrous)
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (9:1) or n-BuOHDMF or Toluene (Anhydrous)
Temp 80–90 °C90–110 °C100 °C
Time 4–12 h2–6 h12–24 h

Detailed Experimental Protocols

Protocol A: Standard Aqueous Conditions (Robust)

Best for coupling phenylboronic acids with electron-donating or neutral substituents.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride, boronic acid, Na₂CO₃, and Pd catalyst.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvate: Inject previously degassed 1,4-Dioxane/Water mixture via syringe.

  • React: Heat the mixture to 85 °C in a heating block. Monitor by LCMS/TLC.

    • Note: The reaction typically turns black upon completion (Pd precipitation).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Conditions (Buchwald-Type)

Best for heteroaryl boronic acids (pyridines, indoles) or sterically hindered partners.

Mechanistic Insight: The XPhos ligand creates a protective "roof" over the Pd center, preventing the coordination of the thiazolopyrazine nitrogens/sulfur while facilitating the coupling of challenging partners.

Reagents:

  • This compound (1.0 equiv)

  • Heteroarylboronic acid/ester (1.5 equiv)

  • Precatalyst: XPhos Pd G2 (0.02–0.05 equiv)

    • Alternative: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.08 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1) or THF/Water (10:1)

Procedure:

  • Pre-complexation (if using Pd₂/Ligand): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins at 50 °C under Argon until the solution turns from dark purple to orange-brown.

  • Addition: Add the chloride, boronic partner, and base to the vial.

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Critical Step: If conversion stalls, add a second portion of boronic acid (0.5 equiv), as heteroaryl boronates can protodeboronate faster than the cross-coupling rate.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling conditions based on substrate properties.

SuzukiOptimization Start Substrate: this compound CheckPartner Analyze Boronic Coupling Partner Start->CheckPartner IsSimple Is it a simple Phenyl/Aryl Boronic Acid? CheckPartner->IsSimple IsHetero Is it a Heterocycle (Pyridine, Indole)? CheckPartner->IsHetero IsSensitive Is Substrate Base-Sensitive or Hydrolytically Unstable? CheckPartner->IsSensitive IsSimple->IsSensitive No (Check Stability) CondA PROTOCOL A Catalyst: Pd(dppf)Cl2 Base: Na2CO3 Solvent: Dioxane/H2O IsSimple->CondA Yes CondB PROTOCOL B Catalyst: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O (9:1) IsHetero->CondB Yes CondC PROTOCOL C Catalyst: Pd(PPh3)4 Base: CsF (Anhydrous) Solvent: Dry DMF/Toluene IsSensitive->CondC Yes

Figure 1: Decision tree for selecting Suzuki-Miyaura coupling conditions based on the electronic and steric nature of the coupling partner.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by thiazole sulfur or pyrazine nitrogen.Switch to Protocol B (XPhos/SPhos). The bulky ligand prevents substrate coordination to Pd.
Hydrolysis Product (2-OH) Hydroxide attack on the electron-deficient C2 position.Switch to Protocol C (Anhydrous). Use CsF or anhydrous K₃PO₄ in dry DMF.
Protodeboronation Heteroaryl boronic acid is unstable in aqueous base.Use a boronic ester (pinacol) instead of acid. Increase catalyst loading to outcompete decomposition.
Homocoupling of Boronic Acid Oxidative coupling due to presence of Oxygen.Ensure rigorous degassing (freeze-pump-thaw or vigorous sparging with Ar for 15 min).

References

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyrazine Derivatives Demonstrates the use of Pd2(dba)3/XPhos for this specific core. ACS Comb. Sci.2016 , 18, 5, 230–237.

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives via Suzuki Coupling Provides analogous conditions for the isomeric thiazolopyridine system using Pd(dppf)Cl2. Int. J. Mol. Sci.2021 , 22, 1938.

  • Highly Active Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Compounds Foundational work by Buchwald establishing dialkylbiarylphosphines (XPhos, SPhos) for aminoheteroaryl chlorides. Angew. Chem. Int. Ed.2006 , 45, 3484-3488.[3]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide General guide on protodeboronation and catalyst selection for heteroaryl halides.

Sources

Buchwald-Hartwig amination of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PI3K, EGFR) and adenosine receptor antagonists. While the electron-deficient nature of the 2-chlorothiazolo[4,5-b]pyrazine substrate typically invites nucleophilic aromatic substitution (


), this pathway frequently fails with sterically hindered amines, weak nucleophiles (anilines), or amides. This Application Note details a robust Buchwald-Hartwig amination protocol specifically engineered for this challenging heteroaryl chloride. We delineate the critical ligand parameters required to overcome competitive sulfur coordination and facilitate reductive elimination on this highly electron-poor system.

Introduction: The Reactivity Paradox

The this compound core presents a unique reactivity profile. The fusion of the electron-withdrawing pyrazine ring with the thiazole creates a highly electrophilic C2 center.

  • The

    
     Trap:  For simple, aliphatic amines (e.g., morpholine), 
    
    
    
    is efficient. However, reliance on
    
    
    limits chemical space. It often requires harsh temperatures (>120°C) for anilines, leading to decomposition, and fails completely with amides.
  • The Palladium Solution: Palladium catalysis allows for coupling under milder conditions with a broader scope.[1][2][3][4][5][6][7] However, the substrate poses two specific challenges to Pd-catalysis:

    • Catalyst Poisoning: The thiazole sulfur and pyrazine nitrogens are competent ligands that can sequester Pd, shutting down the catalytic cycle.

    • Electronic Deactivation: The electron-deficient ring makes oxidative addition facile but renders the subsequent reductive elimination step energetic, potentially trapping the catalyst in a stable Pd(II) intermediate.

Strategic Decision Matrix

Before proceeding, determine if Buchwald-Hartwig is necessary for your specific amine.

DecisionMatrix Start Target: 2-Amino-thiazolo[4,5-b]pyrazine AmineType Analyze Nucleophile Type Start->AmineType Aliphatic Aliphatic 1°/2° Amine (e.g., Piperidine, Benzylamine) AmineType->Aliphatic Aniline Aniline / Heteroaryl Amine (e.g., 4-Fluoroaniline) AmineType->Aniline Amide Amide / Sulfonamide / Urea AmineType->Amide SNAr Pathway A: S_NAr Solvent: DMF/DMSO Base: DIPEA, 80°C Aliphatic->SNAr Good Yields BH Pathway B: Buchwald-Hartwig Pd-Catalysis Required Aniline->BH S_NAr requires >140°C Amide->BH S_NAr Fails

Mechanistic Considerations & Ligand Selection

Success in this reaction hinges almost entirely on ligand selection . Standard ligands like


 or dppf are insufficient due to the chelating nature of the substrate.
  • The Solution: Bulky Biaryl Phosphines (Buchwald Ligands)

    • BrettPhos / tBuBrettPhos: The gold standard for this substrate. The extreme bulk prevents the thiazole sulfur from binding to the Pd center (preventing poisoning). Furthermore, these electron-rich ligands facilitate the difficult oxidative addition, while their bulk promotes the reductive elimination from the electron-poor pyrazine ring.

    • RuPhos: Excellent alternative for secondary amines if BrettPhos fails.

    • XPhos: Recommended for general screening if the amine is unhindered.

Detailed Protocols

General Safety Note
  • Degassing is Critical: Electron-deficient Pd-cycles are sensitive to oxidation. All solvents must be sparged with Argon/Nitrogen for at least 15 minutes.

  • Base Sensitivity: The pyrazine ring is sensitive to strong nucleophilic bases (e.g., NaOMe). We utilize weak inorganic bases or hindered organic bases.

Protocol A: Coupling with Anilines & Secondary Amines

Target: Rapid library synthesis, moderate steric hindrance.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2 (4 mol%)
    
  • Ligand: RuPhos or XPhos (4-8 mol%, 2:1 L:Pd ratio)

  • Base:

    
     (2.0 equiv) - Crucial: Must be finely ground and dried.
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a reaction vial with

    
     (18 mg per mmol substrate) and Ligand (e.g., RuPhos, 37 mg per mmol).
    
  • Add 1.0 mL of degassed Dioxane. Stir at RT for 5 mins to pre-form the active

    
     species (solution turns from dark purple to orange/brown).
    
  • Add this compound (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Seal the vial under Argon.

  • Heat to 90°C for 4–12 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).

Protocol B: The "Difficult" Coupling (Amides, Primary Heteroaryl Amines)

Target: Urea, Amide, or highly electron-deficient anilines.

Materials:

  • Catalyst:

    
      (1-2 mol%) or BrettPhos Pd G3/G4 Precatalyst  (2-4 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (2-4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: t-Amyl Alcohol (preferred for higher temps) or Toluene.

  • Additive: 2-4% water (optional, helps solubilize inorganic bases in non-polar solvents).

Procedure:

  • Use of a Precatalyst (e.g., BrettPhos Pd G3) is highly recommended to ensure accurate stoichiometry and prevent induction periods.

  • Combine Substrate, Amide/Amine (1.2 equiv), Base, and Precatalyst in the vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous t-Amyl alcohol via syringe.

  • Heat to 100–110°C . Note: tBuBrettPhos is thermally stable and allows higher temperatures.

  • Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by Sulfur.Switch to tBuBrettPhos (bulkier). Increase catalyst loading to 5 mol%. Ensure solvent is degassed.
Hydrodehalogenation (Ar-H formed)

-hydride elimination from amine or solvent.
Switch solvent from Dioxane to Toluene . Use a specific ligand like BrettPhos which disfavors

-elimination.
Spot-to-Spot (Clean conversion but low yield) Product decomposition on silica or during workup.Thiazolopyrazines can be acid-sensitive. Add 1%

to the eluent during chromatography.
Ring Degradation Base attack on the pyrazine ring.Switch from

to

or

. Lower temperature to 80°C.
Coupling with 2-Aminothiazole Competitive binding of the nucleophile.Use tBuBrettPhos .[1][5][8] This specific ligand is proven to enable coupling of 2-aminoazoles by out-competing the substrate for Pd coordination.
Ligand Performance Summary
LigandSubstrate ClassRatingNotes
BrettPhos Primary Amines, Amides⭐⭐⭐⭐⭐Best overall. Prevents poisoning.
tBuBrettPhos Heteroaryl Amines (e.g., Imidazoles)⭐⭐⭐⭐⭐Essential for difficult, chelating amines.
RuPhos Secondary Amines⭐⭐⭐⭐Excellent for acyclic secondary amines.
XPhos General Screening⭐⭐⭐Good starting point, but may struggle with S-poisoning.
BINAP/DPPF AnyAvoid. Chelation is too weak; S-poisoning likely.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[3][6] Tetrahedron, 65(33), 6576-6583. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][9][10][11] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Bennet, D. J., et al. (2012).[10] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(1), 134-137. Link(Note: Critical reference for coupling 2-aminoazoles).

Sources

Application Note: Microwave-Assisted Functionalization of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiazolo[4,5-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for purines and benzothiazoles. It is frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

The 2-chloro derivative, 2-chlorothiazolo[4,5-b]pyrazine , is the critical "lynchpin" intermediate for library generation. However, the electron-deficient nature of the pyrazine ring, fused with the thiazole, often leads to sluggish reactivity or competitive hydrolysis under conventional thermal heating.

Microwave (MW) irradiation addresses these kinetic bottlenecks by:

  • Overcoming Activation Energy: Rapidly accessing the high-energy transition states required for nucleophilic aromatic substitution (

    
    ) on the heteroaromatic core.
    
  • Solvent Superheating: Allowing polar aprotic solvents (DMF, NMP) to reach temperatures well above their boiling points under pressure, accelerating rate-determining steps.

  • Cleaner Profiles: Minimizing prolonged thermal exposure that leads to polymerization or decomposition of the sensitive chloro-heterocycle.

This guide details two validated protocols:


 Amination  and Suzuki-Miyaura Cross-Coupling .

Chemical Context & Reactivity[1][2][3][4][5][6][7]

The 2-position of thiazolo[4,5-b]pyrazine is highly electrophilic due to the inductive electron-withdrawing effect of the fused pyrazine nitrogens and the sulfur atom.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Rate Determining Step: Formation of the Meisenheimer-like anionic sigma complex.

  • Microwave Effect: dipolar polarization of the transition state in polar solvents stabilizes the intermediate and accelerates the reaction.

Workflow Visualization

The following diagram outlines the logical flow for functionalizing this scaffold.

ReactionWorkflow Start 2-Chlorothiazolo [4,5-b]pyrazine Decision Select Pathway Start->Decision SNAr_Cond Amine (HNR2) DIPEA, EtOH/NMP 100-150°C Decision->SNAr_Cond Heteroatom Linkage Suzuki_Cond Ar-B(OH)2 Pd(PPh3)4, K2CO3 DME/H2O, 120°C Decision->Suzuki_Cond C-C Bond Formation SNAr_Mech Mechanism: Addition-Elimination SNAr_Cond->SNAr_Mech Product_A 2-Amino Derivative SNAr_Cond->Product_A MW: 10-20 min Suzuki_Mech Mechanism: Ox. Add -> Transmet -> Red. Elim Suzuki_Cond->Suzuki_Mech Product_B 2-Aryl Derivative Suzuki_Cond->Product_B MW: 15-30 min

Figure 1: Decision matrix for microwave-assisted functionalization of the 2-chloro core.

Protocol A: Microwave-Assisted Amination

This protocol is optimized for displacing the C-2 chlorine with primary and secondary amines. It is superior to thermal heating, which often requires 12-24 hours and yields variable results.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) for reactive amines; N-Methyl-2-pyrrolidone (NMP) for steric/unreactive amines.

  • Vessel: 10 mL Microwave-transparent sealed tube (e.g., Pyrex).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve this compound (0.5 mmol) in the chosen solvent (2.5 mL).

    • Note: Concentration is critical. 0.2 M is optimal for microwave absorption.

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 120°C (standard) or 150°C (hindered amines).

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi.

    • Power: High absorption (set max to 200W).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • For EtOH: Pour into ice water (20 mL). The product usually precipitates. Filter and wash with cold water.

    • For NMP: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and Brine (1 x 10 mL) to remove NMP. Dry over

      
      .
      
Expected Results
Amine TypeSolventTemp (°C)Time (min)Typical Yield
MorpholineEtOH1001085-92%
AnilineNMP1502070-80%
BenzylamineEtOH1201588-95%

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Forming C-C bonds at the 2-position allows for the expansion of the aromatic system. The 2-chloro group is less reactive than 2-bromo or 2-iodo variants in thermal coupling, making MW irradiation essential for efficient turnover.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology
  • Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add this compound (0.5 mmol), boronic acid (0.65 mmol), and catalyst (0.025 mmol).

  • Solvent: Add DME (3 mL) and 2M

    
     (0.75 mL).
    
    • Critical: Degas the solvent mixture by bubbling nitrogen for 5 minutes before adding to the catalyst to prevent Pd oxidation.

  • Microwave Irradiation:

    • Temperature: 120°C.

    • Hold Time: 20 minutes.

    • Stirring: High speed (ensure biphasic mixing).

  • Workup:

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization ("The Scientist's Perspective")

Common Failure Modes
  • Hydrolysis (Product = 2-Hydroxy derivative):

    • Cause: Wet solvents or unreactive nucleophiles allowing water to compete.

    • Fix: Use anhydrous NMP/DMF and store reagents in a desiccator. Increase amine equivalents.

  • Decomposition (Black Tar):

    • Cause: Overheating the unstable pyrazine ring.

    • Fix: Reduce temperature by 20°C and extend time. Switch from "Power Control" to strict "Temperature Control" mode.

  • Pressure Errors:

    • Cause: Evolution of gas (e.g., HCl) or high vapor pressure of EtOH.

    • Fix: Ensure vessel headspace is at least 50%.

Optimization Logic Tree

Optimization Start Low Yield? Check1 Check TLC/LCMS Is SM remaining? Start->Check1 Yes Yes: Incomplete Rxn Check1->Yes No No: Decomposition Check1->No Action1 Increase Temp (+20°C) OR Switch to NMP Yes->Action1 Action2 Decrease Temp (-20°C) Reduce Hold Time No->Action2 Action3 Check Solvent Dryness (Hydrolysis detected) No->Action3 If OH product found

Figure 2: Troubleshooting logic for yield optimization.

References

  • Microwave-Assisted Synthesis of Thieno[2,3-b]pyrazine Analogs

    • Context: Describes the conditions (NMP, 200°C) for the closely related thieno-pyrazine system, establishing the baseline for fused pyrazine reactivity.
    • Source: L. Meijer et al., MDPI Molecules, 2016.
  • Nucleophilic Aromatic Substitution on Chloropurines

    • Context: Validates the use of microwave irradiation for amination of electron-deficient fused pyrimidine/pyrazine systems (isosteres).
    • Source: H. Rosemeyer et al., PMC (NIH), 2011.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling

    • Context: Provides the general protocols for Suzuki/Sonogashira couplings on heteroaryl halides under microwave conditions.
    • Source: M. A. Hassan et al., MDPI Molecules, 2020.
  • Synthesis of Thiazolo[4,5-b]pyrazine Derivatives

    • Context: General chemical background on the formation and reactivity of the thiazolo[4,5-b]pyrazine core.
    • Source:Journal of Heterocyclic Chemistry (via Sci-Hub/ResearchG
    • (Note: Analogous thiazolo-system reference used for condition extrapolation).

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Profile: The "Why" and "How" of Failure

2-Chlorothiazolo[4,5-b]pyrazine is not a standard aryl chloride.[1] It is a highly electrophilic heteroaryl halide. If you treat it like chlorobenzene, you will lose your product.

The Chemical Hazard

The fusion of the electron-deficient pyrazine ring with the thiazole ring creates a "push-pull" electronic environment that makes the C-2 position (bearing the chlorine) exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Nucleophile: Water (H₂O) or Hydroxide (OH⁻).

  • The Trap: Hydrolysis converts the lipophilic chloride into thiazolo[4,5-b]pyrazin-2(3H)-one (or its hydroxy tautomer). This byproduct is often water-soluble or precipitates out, leading to "disappearing mass" during extraction.

  • The Catalyst:

    • Acidic Media: Protonation of the pyrazine nitrogen increases electrophilicity at C-2.

    • Basic Media: Increases the nucleophilicity of water (OH⁻ attack).

    • Silica Gel: The inherent acidity of standard silica gel can catalyze hydrolysis during purification.

Mechanism of Failure (Visualization)

HydrolysisMechanism cluster_conditions Accelerating Factors SM This compound (Lipophilic / Organic Layer) TS Tetrahedral Intermediate (High Energy) SM->TS + H2O / OH- PROD 2-Hydroxythiazolo[4,5-b]pyrazine (Tautomerizes to -one form) TS->PROD - HCl AQ Aqueous Waste / Precipitate (Product Loss) PROD->AQ Phase Transfer Heat Heat (>30°C) Acid Acidic pH (Silica/Workup) Base Strong Base (NaOH/KOH)

Figure 1: The hydrolysis pathway. Note that the hydrolyzed product often partitions into the aqueous phase or precipitates, leading to apparent yield loss.

Troubleshooting Guide (FAQs)

Q1: My reaction showed 100% conversion by TLC, but after aqueous workup, I recovered <20% mass. Where did it go? Diagnosis: You likely performed a standard wash (water/brine) or a basic wash (NaHCO₃) that was too slow or too warm. Root Cause: The product hydrolyzed to the hydroxy/oxo-form. This byproduct is much more polar and likely stayed in your aqueous waste stream. Solution: Switch to the "Cold & Fast" protocol (see Section 3) or the Anhydrous Workup method.

Q2: The product decomposes on the silica column. It streaks and I elute a polar impurity. Diagnosis: Acid-catalyzed hydrolysis on the stationary phase. Silica gel is slightly acidic (pH 4-5). Solution:

  • Neutralize the Silica: Pre-wash your column with 1% Et₃N (Triethylamine) in Hexanes/EtOAc before loading.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly (Rf ~0.3-0.4).

Q3: Can I store the chloride in solution? Diagnosis: Instability in protic solvents. Solution: Never store in methanol or ethanol. Even in CDCl₃ (which can become acidic over time), the compound can degrade. Store as a solid under inert gas (Ar/N₂) at -20°C.

Optimized Protocols: The Golden Path

Choose your workup based on your reaction solvent and scale.

Method A: The "Cold & Fast" Aqueous Workup (Standard)

Best for: Reactions in DMF, DMSO, or water-miscible solvents where aqueous removal is necessary.

StepActionTechnical Rationale
1. Cool Chill reaction mixture to 0°C .Reduces rate of nucleophilic attack by water.
2. Dilute Add cold EtOAc or DCM (3x reaction volume).Creates a protective organic phase immediately.
3. Buffer Wash with Cold Phosphate Buffer (pH 7.0) .Avoids acid/base catalysis. Do NOT use NaOH or HCl.
4. Dry Dry organic layer over Na₂SO₄ immediately.MgSO₄ is slightly acidic; Na₂SO₄ is neutral and safer.
5. Filter Filter and evaporate at <35°C .Heat promotes degradation.
Method B: The Anhydrous Workup (Recommended)

Best for: Reactions in DCM, THF, or Toluene.

  • Precipitate Salts: If your reaction generates solid salts (e.g., amine hydrochloride), add dry Hexanes or Et₂O to precipitate them further.

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel under Argon.

  • Concentration: Evaporate the filtrate directly.

  • Purification: Proceed immediately to flash chromatography (neutralized).

    • Note: This method completely eliminates water exposure, resulting in the highest yields.

Workflow Decision Tree

WorkupDecision Start Reaction Complete SolventCheck Is Reaction Solvent Water Miscible? (DMF, DMSO) Start->SolventCheck MiscibleYes YES SolventCheck->MiscibleYes MiscibleNo NO (DCM, THF, Toluene) SolventCheck->MiscibleNo ColdWash Method A: Cold Buffer Wash (pH 7.0, 0°C) MiscibleYes->ColdWash Dry Dry (Na2SO4) & Concentrate <35°C ColdWash->Dry DirectFilter Method B: Anhydrous Filtration (Celite/Fritted Funnel) MiscibleNo->DirectFilter DirectFilter->Dry Column Flash Chromatography (Neutralized Silica: 1% Et3N) Dry->Column

Figure 2: Decision matrix for selecting the optimal workup based on solvent compatibility.

References & Authority

The protocols above are derived from the reactivity principles of fused azole-pyrazine systems and standard handling for hydrolytically unstable heteroaryl chlorides.

  • Reactivity of Thiazolo[4,5-b]pyridines/pyrazines:

    • Chaban, T. I., et al.[2] "Recent advances in the synthesis of thiazolo[4,5-b]pyridines."[2] ResearchGate.[2] (Highlights the susceptibility of the C-2 position to nucleophilic substitution).

  • Hydrolysis Mechanisms in Fused Triazines/Thiazoles:

    • Khandazhinskaya, A., et al. "Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement." PMC/NIH. (Demonstrates base-catalyzed hydrolysis and rearrangement risks in similar fused systems).

  • General Handling of Reactive Heteroaryl Chlorides:

    • Li, J. J. (Editor). "Name Reactions in Heterocyclic Chemistry." (General reference for SNAr reactivity of electron-deficient heterocycles).

    • Standard Practice: Anhydrous workup protocols are standard for moisture-sensitive acyl/aryl chlorides, as supported by recent methodologies in reductive deuteration of sensitive chlorides.

Sources

Technical Guide: Purification & Troubleshooting for 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and troubleshooting of 2-Chlorothiazolo[4,5-b]pyrazine and its key intermediates. It is designed for researchers requiring high-purity scaffolds for medicinal chemistry applications.

Executive Summary & Pathway Visualization

The this compound scaffold is a critical fused bicyclic electrophile used in SNAr reactions to generate bioactive compounds. Its synthesis generally proceeds via two primary routes: the Sandmeyer-type transformation of the 2-amine or the Deoxychlorination of the 2-one (hydroxy) intermediate.

The primary challenge in handling this intermediate is the lability of the C(2)-Cl bond, which is prone to hydrolysis back to the thermodynamically stable thiazolone (2-one) under acidic or basic aqueous conditions [1].

Synthesis & Purification Decision Tree

The following workflow illustrates the critical decision points for purification based on your synthetic route.

G Start Start: 2,3-Dichloropyrazine or 2-Amino-3-chloropyrazine RouteA Route A: Cyclization with Thiourea/Isothiocyanates Start->RouteA Amine Intermediate: Thiazolo[4,5-b]pyrazin-2-amine RouteA->Amine Amine Route One Intermediate: Thiazolo[4,5-b]pyrazin-2(3H)-one RouteA->One Hydrolysis Route Sandmeyer Sandmeyer Reaction (t-BuONO, CuCl2, MeCN) Amine->Sandmeyer POCl3 Deoxychlorination (POCl3, Reflux) One->POCl3 Crude Crude 2-Chloro Product Sandmeyer->Crude Cu Removal Critical POCl3->Crude Acid Quench Critical Purification Purification Protocol Crude->Purification

Figure 1: Synthetic pathways to this compound.[1] Route selection dictates the primary impurities (copper salts vs. phosphorous byproducts).

Technical Support: Troubleshooting & Q&A

This section addresses specific failure modes reported by users during the isolation of the 2-chloro intermediate.

Issue 1: Hydrolysis during Workup (Reversion to Thiazolone)

User Report: "I successfully formed the 2-chloro product (confirmed by TLC), but after aqueous workup, NMR shows a mix of product and the starting thiazolone material."

Root Cause: The C(2)-Cl bond in thiazolo[4,5-b]pyrazine is highly activated due to the electron-deficient pyrazine ring. Prolonged exposure to basic water (during neutralization) or acidic water (during quenching) accelerates hydrolysis [2].

Troubleshooting Protocol:

  • Avoid Aqueous Bicarb Washes: Do not wash the reaction mixture with saturated NaHCO3 if the contact time is long. The slightly basic pH catalyzes the substitution of Cl by OH.

  • Fast Phase Separation: Use a cold brine wash (0 °C) and separate phases immediately.

  • Alternative Quench (POCl3 route): Instead of pouring the reaction onto ice/water, remove excess POCl3 under vacuum first. Then, dilute the residue with dry DCM and add a stoichiometric amount of crushed ice with vigorous stirring, keeping the temperature <5 °C. Dry immediately over MgSO4.

Issue 2: Copper Contamination (Sandmeyer Route)

User Report: "The product is green/blue-tinted after column chromatography, and the yield is lower than expected."

Root Cause: Copper salts (CuCl/CuCl2) from the Sandmeyer reaction coordinate strongly to the pyrazine nitrogens, forming stable complexes that streak on silica and reduce isolated yield [3].

Troubleshooting Protocol:

  • The Ammonia Wash: Dissolve the crude residue in EtOAc.[2] Wash with 10% NH4OH (aq). The ammonia competes for the copper, forming the water-soluble deep blue [Cu(NH3)4]2+ complex. Repeat until the aqueous layer is colorless.

  • EDTA Chelation: If the product is base-sensitive (see Issue 1), wash with 0.1 M aqueous EDTA (disodium salt) instead of ammonia.

  • Solid Phase Extraction: Pass the crude organic solution through a pad of Celite mixed with 10% w/w activated charcoal before evaporation.

Issue 3: Incomplete Conversion of the Amine

User Report: "Starting material (2-amine) co-elutes with the 2-chloro product."

Root Cause: The diazotization step with t-butyl nitrite (tBuONO) is often the bottleneck. Moisture in the solvent can quench the diazonium intermediate before the chloride substitution occurs.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure MeCN is anhydrous. Water destroys the nitrosonium species.

  • Temperature Cycling: Start the reaction at 0 °C to form the diazonium species, then heat to 60–65 °C to drive the substitution (evolution of N2 gas) [4].

  • Reagent Quality: t-butyl nitrite degrades over time. If the liquid is not pale yellow (i.e., it has turned dark or green), distill it or purchase a fresh bottle.

Validated Purification Protocols

Protocol A: Flash Chromatography (Standard)

Best for: Removing regioisomers and non-polar impurities.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, Gradient to 70:30).

  • Loading: Dissolve crude in a minimum volume of DCM or adsorb onto silica (dry load).

  • Rf Value: The 2-chloro derivative is typically less polar (Rf ~0.6 in 3:1 Hex/EtOAc) than the 2-amine (Rf ~0.2) or the 2-one (Rf ~0.1).

  • Detection: UV (254 nm). The pyrazine ring provides strong absorbance.

Protocol B: Recrystallization (Scalable)

Best for: Large scale (>5g) where chromatography is impractical.

Solvent SystemSuitabilityNotes
Acetonitrile (MeCN) High Dissolve hot (60°C), cool to -20°C. Excellent for removing copper salts.
Ethanol/Water Low NOT RECOMMENDED. High risk of hydrolysis (solvolysis) of the C-Cl bond.
Heptane/DCM Medium Dissolve in minimal DCM, slowly add Heptane until cloudy, then cool.
Protocol C: Removal of Phosphorous Impurities (POCl3 Route)

If using the POCl3 route, phosphorous acid byproducts can be sticky.

  • After removing POCl3, dissolve residue in Toluene.

  • Concentrate to dryness (azeotropes remaining POCl3).

  • Redissolve in Et2O or EtOAc and wash with cold water.

Frequently Asked Questions (FAQs)

Q: How should I store the this compound intermediate? A: Store under an inert atmosphere (Argon/Nitrogen) at -20 °C. The compound is sensitive to moisture. If stored in a fridge without a desiccator, it will slowly hydrolyze to the white solid thiazolone.

Q: What is the characteristic NMR signature of the 2-chloro product? A: In 1H NMR (CDCl3), you will typically see two doublets for the pyrazine protons (if unsubstituted) in the aromatic region (δ 8.5–8.8 ppm). A shift of ~0.2–0.5 ppm downfield relative to the starting amine is common due to the electron-withdrawing chlorine.

Q: Can I use CuBr2 instead of CuCl2? A: Yes, to generate the 2-bromo derivative. The protocol is identical. The 2-bromo analog is more reactive in subsequent SNAr or palladium-catalyzed couplings but is also less stable [4].

References

  • Stability of Fused Chloropyrazines: Standard heterocyclic chemistry dictates that electron-deficient 2-halo-1,3-azoles are susceptible to nucleophilic attack by water. See general reactivity patterns in: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Sandmeyer Reaction on Aminothiazoles: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry. (2024). Describes the use of tBuONO/CuX2 in MeCN.

  • Copper Removal Techniques: Purification of Reaction Products from Copper-Mediated Cross-Coupling Reactions. Synthetic Communications. Standard protocols for EDTA/Ammonia washes.
  • Synthesis of Thiazolo[4,5-b]pyrazine Derivatives: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives. ACS Combinatorial Science. (2016). Details the construction of the core scaffold.

Sources

Technical Support Center: Thiazolo[4,5-b]pyrazine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T45BP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Thiazolo[4,5-b]pyrazine Scaffolds[1]

Executive Summary

Thiazolo[4,5-b]pyrazine derivatives are privileged scaffolds in medicinal chemistry, particularly for kinase inhibition and adenosine receptor antagonism. However, they frequently exhibit "brick dust" character: high melting points (>200°C) and poor aqueous solubility (<10 µM). This is driven by the planar, electron-deficient heteroaromatic core, which facilitates strong intermolecular


-

stacking and high crystal lattice energy.[1]

This guide provides validated protocols to troubleshoot solubility failures in synthesis, biological screening, and formulation.

Module 1: Structural Engineering (The Chemistry Approach)

Q: My lead compound has nanomolar potency but precipitates in PBS. How do I modify the core without killing activity?

A: The thiazolo[4,5-b]pyrazine core is inherently flat.[1] To improve solubility, you must disrupt the crystal lattice energy. Do not rely solely on reducing LogP (lipophilicity); you must also lower the melting point (


).

The "Escape from Flatland" Strategy: Solubility is governed by the General Solubility Equation (GSE).[2] High melting points are as detrimental as high lipophilicity.

  • Introduce

    
     Hybridization: 
    
    • Why: Planar molecules stack like plates. Introducing a "kink" or 3D geometry prevents efficient packing, lowering lattice energy.

    • Action: Replace planar aniline substituents with saturated heterocycles (e.g., morpholine, piperazine, or spirocyclic systems) at the pyrazine C-5 or C-6 positions.

  • The "Magic Methyl" Effect:

    • Why: An ortho-substitution on a pendant phenyl ring forces the ring to twist out of plane relative to the thiazolopyrazine core, breaking conjugation and planarity.

    • Action: Add a methyl or chloro group ortho to the linkage point.

Table 1: Impact of Structural Modifications on Solubility

Modification StrategyMechanismExpected Solubility Fold-ChangeRisk
N-Methylation (Amide/Amine)Removes H-bond donor; disrupts packing2–10xMay reduce potency if H-bond is critical for binding.[1]
Solubilizing Tail (e.g., N-methylpiperazine)Ionization at physiological pH50–100xCan introduce hERG liability or permeability issues.[1]
Ortho-Substitution (Twisting)Increases dihedral angle; lowers

5–20xSteric clash with the binding pocket.[1]
F-Saturation (e.g.,

oxetane)
Lowers LogP; adds polarity without ionization10–50xMetabolic stability (oxidative dealkylation).[1]

Module 2: Assay Troubleshooting (The Screening Approach)

Q: My compound crashes out immediately when added to the assay buffer, even though the calculated LogS is acceptable.

A: You are likely experiencing "Kinetic Precipitation" or the "DMSO Shock" phenomenon.

The Mechanism: When a DMSO stock (typically 10 mM) is added directly to an aqueous buffer, the rapid mixing causes a local region of high supersaturation. The hydrophobic thiazolopyrazine molecules aggregate into amorphous clusters before they can disperse. These aggregates act as nucleation sites, causing rapid precipitation.

Protocol: The "Intermediate Dilution" Method Do not pipette 10 mM stock directly into media.

  • Step 1 (Stock): Start with 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute compound to 100x the final assay concentration using a 50:50 DMSO:Water (or DMSO:Buffer) mixture.

    • Why: This creates a "hydration shell" around the molecule more slowly than a direct shock.

  • Step 3 (Final): Transfer the intermediate solution into the final assay buffer.

  • Step 4 (Stabilization): Ensure the assay buffer contains a surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to prevent non-specific aggregation.[1]

Visualization: Kinetic Solubility Workflow

KineticSolubility cluster_0 Mechanism of Failure Start 10mM DMSO Stock Direct Direct Addition (100% Aqueous) Start->Direct Avoid Inter Intermediate Dilution (50% DMSO / 50% H2O) Start->Inter Step 1: Hydrate Crash Precipitation (DMSO Shock) Direct->Crash Final Final Assay Buffer (+0.01% Tween-80) Inter->Final Step 2: Dilute Result Stable Dispersion (Kinetic Solubility) Final->Result Success

Caption: Workflow to avoid "DMSO Shock" precipitation during kinetic solubility assays.

Module 3: Formulation Strategies (The Development Approach)

Q: We need to dose IV/PO for PK studies, but standard vehicles (PEG400/Saline) aren't working.

A: Thiazolo[4,5-b]pyrazines often require complexation.[1] Simple cosolvents (PEG/PG) are insufficient for "brick dust" molecules because the drug precipitates as soon as the cosolvent is diluted in the bloodstream (phlebitis risk).

Recommended Strategy: Cyclodextrin Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][3] It creates a "molecular capsule," hiding the hydrophobic core while presenting a hydrophilic exterior.

Protocol: Thermodynamic Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water (or phosphate buffer pH 7.4).
    
  • Addition: Add the thiazolo[4,5-b]pyrazine compound in excess (supersaturation).

  • Energy Input:

    • Critical Step: Do not just stir. Sonicate for 30 minutes at 40°C, then shake at room temperature for 24 hours.

    • Why: The complexation equilibrium has a high activation energy barrier due to the lattice energy of the solid drug.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a fluffy, water-soluble powder that can be reconstituted instantly.[1]

Table 2: Vehicle Selection Guide

RouteVehicle CompositionMax Solubility (Est.)Notes
IV 20% HP-

-CD in Saline
1–5 mg/mLGold standard for this scaffold.[1]
PO 10% DMSO / 40% PEG400 / 50% Water0.5–2 mg/mLTaste masking may be required.
PO 0.5% Methylcellulose / 0.1% Tween-80SuspensionFor toxicological studies (high dose).[1]

Troubleshooting Logic Tree

Use this decision matrix to determine the root cause of your solubility failure.

SolubilityTree Start Solubility Failure CheckSolid Is the solid crystalline? (High Tm > 200°C?) Start->CheckSolid YesCrystal Problem: Lattice Energy CheckSolid->YesCrystal Yes NoCrystal Problem: Lipophilicity (LogP) CheckSolid->NoCrystal No (Amorphous) Action1 Strategy: Disrupt Planarity (Ortho-subs, sp3 centers) YesCrystal->Action1 CheckIon Is there an ionizable center? NoCrystal->CheckIon Action2 Strategy: Add Polar Groups (Pegylation, Heterocycles) YesIon Strategy: Salt Formation (Mesylate/Tosylate) CheckIon->YesIon Yes (Basic N) NoIon Strategy: Formulation (HP-beta-CD) CheckIon->NoIon No (Neutral)

Caption: Decision tree for selecting the correct solubilization strategy.

References

  • Solubility & Structure: Improving Solubility via Structural Modification. (2025).[4][5][6] Tactics include disrupting molecular planarity and introducing polar groups. [1]

  • Kinetic Assay Protocols: Kinetic Solubility Assays Protocol. (2024). AxisPharm. Detailed methodology for DMSO stock dilution and nephelometry.

  • Cyclodextrin Formulation:Preparation and Properties of Cyclodextrin Inclusion Complexes. (2023). MDPI Molecules. Protocols for HP-

    
    -CD complexation using ultrasonic methods. [1]
    
  • Thiazolo[4,5-b]pyrazine Scaffolds: Synthesis and biological evaluation of thiazolo[4,5-b]pyrazine derivatives. (2025).[4][5][6] ResearchGate. Confirms the utility and physicochemical challenges of this specific heterocycle.

  • General Solubility Equation: The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021).[3][7] Royal Society of Chemistry.[7] Explains the relationship between melting point and solubility (Brick Dust). [1]

Disclaimer: These protocols are for research purposes. Always consult specific MSDS and internal safety guidelines before handling novel chemical entities.

Sources

Validation & Comparative

A Senior Scientist's Guide to the ¹H NMR Interpretation of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-chlorothiazolo[4,5-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. Here, we move beyond a superficial reading of spectral data, offering a comparative analysis grounded in fundamental principles and supported by experimental best practices to ensure data integrity and confident structural elucidation.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. The pyrazine ring contains two protons, H-5 and H-6. Due to the asymmetry of the fused thiazole ring, these protons are chemically non-equivalent and are adjacent to one another.

Expected Spectral Features:

  • Signals: Two signals are expected in the aromatic region of the spectrum.

  • Multiplicity: As the two protons are adjacent (a vicinal relationship), they will split each other's signals, resulting in two doublets (an AX spin system).

  • Chemical Shift (δ): The parent pyrazine molecule exhibits a single resonance for its four equivalent protons at approximately 8.59 ppm in CDCl₃.[1] The fusion of the electron-withdrawing thiazole ring and the presence of an electronegative chlorine atom at the 2-position are expected to significantly deshield the H-5 and H-6 protons. This deshielding effect pulls electron density away from the pyrazine ring, exposing the protons to a greater effective magnetic field and shifting their signals further downfield, likely into the 8.5-9.0 ppm range.[2][3]

  • Coupling Constant (³J): The coupling between these vicinal protons (³JH5-H6) is anticipated to be in the range of 2-4 Hz, typical for ortho-coupling in such electron-deficient heteroaromatic systems.

The predicted data is summarized below:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-58.5 – 9.0Doublet (d)~2-41H
H-68.5 – 9.0Doublet (d)~2-41H

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, a comparison with related structures is invaluable. This analysis highlights the diagnostic power of chemical shifts in structural chemistry.

CompoundStructureKey ¹H NMR Data (Aromatic Protons)Rationale for Spectral Differences
Pyrazine (Baseline) Pyrazine Structureδ 8.59 (singlet, 4H) in CDCl₃.[1]This is our reference. The high chemical shift relative to benzene (~7.3 ppm) is due to the strong deshielding effect of the two nitrogen atoms. The magnetic and chemical equivalence of all four protons results in a single sharp peak.
This compound (Target) this compound StructurePredicted: δ 8.5-9.0 (two doublets, 1H each)The fused, electron-withdrawing thiazolo-chloro system breaks the symmetry and further deshields the pyrazine protons (H-5, H-6), shifting them downfield relative to parent pyrazine.
3-Amino-N-methylpyrazine-2-carboxamide 3-Amino-N-methylpyrazine-2-carboxamide Structureδ 8.13 (d, 1H), 7.76 (d, 1H) in CDCl₃.This compound illustrates the effect of both electron-donating (-NH₂) and electron-withdrawing (-CONHMe) groups. The donating group shields the ring protons, shifting them upfield compared to our target molecule, demonstrating the sensitivity of proton chemical shifts to the electronic environment.
Thiazolo[4,5-b]pyridine Derivatives Thiazolo[4,5-b]pyridine StructureVaries based on substitution.While not a direct pyrazine analog, this class of compounds shows similar fused-ring effects.[4] Comparing against them helps build a broader understanding of how fused heterocyclic systems influence NMR spectra.

This comparative approach demonstrates that the specific chemical shifts of the pyrazine protons in our target molecule are highly diagnostic, directly reflecting the electronic influence of the fused 2-chlorothiazole moiety.

Experimental Protocols for High-Integrity NMR Data

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. Following a robust, self-validating protocol is non-negotiable.

Protocol 1: Sample Preparation
  • Step 1: Solvent Selection. Choose a high-purity deuterated solvent. For heterocyclic compounds like this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often a superior choice to Chloroform-d (CDCl₃). Causality: DMSO-d₆ is more polar and an excellent solvent for many nitrogen-containing heterocycles, preventing aggregation that can lead to peak broadening. Its residual solvent peak (δ ≈ 2.50 ppm) is far from the expected aromatic signals of the analyte.[5]

  • Step 2: Sample Weighing. Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry NMR tube.

  • Step 3: Solvent Addition. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Step 4: Internal Standard. Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Step 5: Solubilization. Cap the tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution. A clear, particulate-free solution is critical for high-resolution spectra.

Protocol 2: Data Acquisition (¹H NMR)

The following parameters are typical for a 400 or 500 MHz spectrometer and should be optimized as needed.

  • Step 1: Instrument Insertion & Locking. Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring stable and accurate frequency measurements.

  • Step 2: Shimming. Perform automated or manual shimming of the magnetic field. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks and high resolution.[5]

  • Step 3: Set Acquisition Parameters.

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width: Set to approximately 16 ppm, centered around 8 ppm to cover the full range of expected proton signals.

    • Acquisition Time (AT): Set to 2-4 seconds. A longer AT provides better digital resolution.

    • Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate signal integration, especially for protons near quaternary carbons or in rigid systems.

    • Number of Scans (NS): Start with 16 scans for a moderately concentrated sample. Increase NS for dilute samples to improve the signal-to-noise ratio.

  • Step 4: Data Processing.

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm).[5]

    • Integrate the signals.

Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Select Solvent (e.g., DMSO-d6) P2 Weigh Analyte (5-10 mg) P1->P2 P3 Add Solvent & TMS P2->P3 P4 Ensure Complete Dissolution P3->P4 A1 Lock & Shim Spectrometer P4->A1 Insert Sample A2 Set Acquisition Parameters A1->A2 A3 Acquire FID A2->A3 D1 Fourier Transform & Phasing A3->D1 Process Data D2 Calibrate & Integrate D1->D2 D3 Structural Interpretation D2->D3

Caption: End-to-end workflow from sample preparation to structural interpretation.

A Systematic Approach to Spectral Interpretation

Interpreting an NMR spectrum is a logical, deductive process. Each piece of information validates the others, leading to an unambiguous structural assignment.

  • Chemical Shift (δ) Analysis: The first step is to examine the chemical shifts. The presence of signals in the 8.5-9.0 ppm region immediately points to protons on a highly electron-deficient aromatic or heteroaromatic ring.[3] This is consistent with the pyrazine core of our molecule.

  • Multiplicity Analysis: The observation of two doublets confirms the presence of two magnetically coupled protons. According to the n+1 rule, a doublet arises when a proton has one neighbor (1+1=2). This perfectly matches the H-5 and H-6 protons, which are neighbors.

  • Coupling Constant (J) Analysis: The key to confirming the coupling relationship is that the J-value must be identical for both doublets.[6] Measuring the peak separation for each doublet (in Hz) provides the ³JH5-H6 value.[7] A consistent value of ~2-4 Hz confirms the vicinal relationship and solidifies the assignment.

  • Integration Analysis: The final validation comes from the signal integrals. The integrated area under each doublet must be equal, corresponding to a 1:1 proton ratio.[8] This confirms that each signal represents a single proton.

Logical Interpretation Flow

Interpretation_Flow Start Analyze Spectrum ChemShift Chemical Shift (δ ≈ 8.5-9.0 ppm) Start->ChemShift Indicates Electron-Deficient Ring Multiplicity Multiplicity (Two Doublets) ChemShift->Multiplicity Consistent with... Coupling Coupling Constant (J-values match) Multiplicity->Coupling Confirms Adjacent Protons (H-5, H-6) Integration Integration (Ratio is 1:1) Coupling->Integration Validates Proton Count Conclusion Structure Confirmed: This compound Integration->Conclusion

Caption: A logical flowchart for the deductive interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is characterized by two downfield doublets in the 8.5-9.0 ppm range, each integrating to a single proton and sharing a small vicinal coupling constant. This distinct signature is a direct consequence of the molecule's electronic structure. By combining a systematic interpretation workflow with robust experimental protocols and a comparative understanding of related heterocyclic systems, researchers can confidently and accurately elucidate the structure of this and similar molecules, ensuring the integrity and progress of their research and development endeavors.

References

  • Molecules. (2022). Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10(2), 288-297.
  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. (n.d.). Vicinal coupling constants 3 J H2 , H3 for 1a-c in free state. Available at: [Link]

  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available at: [Link]

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1963). Advances in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • ResearchGate. (2024, June 6). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Available at: [Link]

  • auremn. (n.d.). Theoretical Calculations of Proton-Proton NMR Indirect Spin-Spin Coupling Constants in Heterocyclic Three-Membered Rings. Available at: [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • Bendola Publishing. (2022, June 8). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Available at: [Link]

  • Beilstein Journals. (2021, May 14). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines.... Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • YouTube. (2017, July 5). How to calculate coupling constants. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyrazine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

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A Comparative Guide to the Electronic Properties of Thiazolo[4,5-b]pyrazine and Thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers

In the vast landscape of heterocyclic chemistry, fused-ring systems serve as foundational scaffolds for innovation in both medicinal chemistry and materials science. Among these, thiazolopyridines and their pyrazine analogues are of significant interest. Thiazolo[5,4-b]pyridine is recognized as a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other bioactive molecules.[1] Its structural isomer, thiazolo[4,5-b]pyrazine, while less explored in pharmaceuticals, presents intriguing electronic characteristics due to the incorporation of the highly electron-deficient pyrazine ring.

This guide provides a detailed comparison of the fundamental electronic properties of these two isomeric systems. Understanding the subtle yet significant differences imparted by the pyridine versus the pyrazine ring is critical for researchers, scientists, and drug development professionals. By dissecting their electronic structures, we can make informed decisions in the rational design of novel therapeutics and advanced organic electronic materials. This analysis will delve into their frontier molecular orbitals, energy gaps, and the experimental protocols required to validate these properties, offering a comprehensive view grounded in established scientific principles.

Core Structural and Electronic Differences

At first glance, the two molecules are remarkably similar, both featuring a thiazole ring fused to a six-membered aromatic heterocycle. The critical distinction lies in the nature of this second ring: a pyridine in thiazolo[5,4-b]pyridine and a pyrazine in thiazolo[4,5-b]pyrazine. This single-atom substitution—a carbon for a nitrogen—fundamentally alters the electronic landscape of the entire molecule.

The thiazole ring itself possesses a unique electronic character, with an electron-donating sulfur atom and an electron-withdrawing imine (C=N) group. This makes it an interesting component in larger conjugated systems.[2][3] The pyridine ring is famously electron-deficient compared to benzene due to the electronegativity of its single nitrogen atom. The pyrazine ring, containing two nitrogen atoms in a 1,4-arrangement, is even more electron-deficient.[4] This enhanced electron-withdrawing nature of the pyrazine ring is the primary driver of the differences in electronic properties between the two scaffolds.

G prep Prepare Solution (Sample + Electrolyte in Solvent) setup Assemble 3-Electrode Cell (WE, CE, RE) prep->setup purge Deoxygenate with Argon setup->purge scan Run Cyclic Voltammogram purge->scan calibrate Add Ferrocene & Recalibrate scan->calibrate analyze Calculate HOMO/LUMO Levels calibrate->analyze

Caption: Workflow for Cyclic Voltammetry analysis.

Protocol: Determination of Optical Band Gap via UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated molecules, the absorption in the UV-visible range corresponds to electronic transitions, typically from the HOMO to the LUMO. The energy of the lowest energy absorption can be used to determine the optical band gap.

Causality Behind the Protocol: A dilute solution is used to ensure the measurement remains within the linear range of the Beer-Lambert law. The choice of solvent is important; it must be transparent in the wavelength range of interest and capable of dissolving the compound without reacting with it. The Tauc plot method is a standard and reliable way to extrapolate the band gap from the absorption onset, which represents the minimum energy required for electronic excitation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis (Tauc Plot):

    • Convert the absorption wavelength (λ) in nm to energy (E) in eV using the formula: E (eV) = 1240 / λ (nm) .

    • Determine the absorption onset (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.

    • Calculate the optical band gap directly from the onset: E_g_optical (eV) = 1240 / λ_onset (nm) .

    • For a more rigorous analysis, construct a Tauc plot by plotting (αhν)² versus hν (where α is the absorption coefficient and hν is the photon energy). The band gap is determined by extrapolating the linear portion of the curve to the x-axis intercept.

G prep Prepare Dilute Solution (10⁻⁵ M in UV-transparent solvent) setup Use Dual-Beam Spectrophotometer (Sample and Blank Cuvettes) prep->setup acquire Record Absorption Spectrum (e.g., 200-800 nm) setup->acquire analyze Identify Absorption Onset (λ_onset) acquire->analyze calculate Calculate Optical Band Gap (Eg = 1240 / λ_onset) analyze->calculate

Caption: Workflow for UV-Visible Spectroscopy analysis.

Conclusion and Future Outlook

The comparison between thiazolo[4,5-b]pyrazine and thiazolo[5,4-b]pyridine is a clear demonstration of how subtle structural modifications can induce significant changes in electronic properties. The substitution of a single carbon-hydrogen unit with a nitrogen atom transforms the fused ring from the electron-deficient pyridine to the highly electron-accepting pyrazine.

  • Thiazolo[4,5-b]pyrazine is characterized by lower HOMO and LUMO energy levels, making it more oxidatively stable and a superior electron acceptor. These properties position it as a promising scaffold for development in organic electronics and materials science.

  • Thiazolo[5,4-b]pyridine possesses higher energy orbitals, which, combined with its structural features, have proven highly effective for creating nuanced interactions with biological macromolecules, cementing its status as a privileged scaffold in medicinal chemistry. [1][5] For researchers in both fields, a thorough understanding of these fundamental electronic differences is not merely academic; it is a prerequisite for the rational design of next-generation molecules. By leveraging these principles and validating them with the experimental protocols outlined here, scientists can more effectively tailor these powerful heterocyclic cores to meet the specific electronic demands of their target applications.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2020). ResearchGate. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). PMC. Available at: [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (2020). Academia.edu. Available at: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). (2025). ResearchGate. Available at: [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). ResearchGate. Available at: [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). PubMed. Available at: [Link]

  • 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. (2017). ResearchGate. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Available at: [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022). International Research Journal of Education and Technology. Available at: [Link]

  • Synthetic strategies for thiazolopyridine derivatives. (2023). Taylor & Francis Online. Available at: [Link]

  • Thiazolo[4,5-d]thiazole - A new domain for potential optoelectronic application. (2022). ResearchGate. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles with spirobifluorene moiety as the novel D-π-A. (n.d.). Source not specified.
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). SpringerLink. Available at: [Link]

  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (2020). MDPI. Available at: [Link]

  • dit[1][5]hiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. (n.d.). Chemical Synthesis Database. Available at: [Link]

  • Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. (2011). PubMed. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices. (2021). Royal Society of Chemistry. Available at: [Link] 20.T[1][5]hiazolo[4,5-b]pyridine. (n.d.). PubChem. Available at: [Link]

  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. (2014). ResearchGate. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). MDPI. Available at: [Link]

  • Molecular orbitals HOMO and LUMO of 7c and 7f. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). Preprints.org. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (2013). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2021). ResearchGate. Available at: [Link]_

  • Synthesis of pyrido-annelatedt[1][6][7][8]etrazines,t[1][6][7]riazepine, andt[1][6][7][8]etrazepines for anticancer, DFT, and molecular docking studies. (2023). PMC. Available at: [Link]

  • Molecular orbitals (HOMO —»LUMO, HOMO⁻¹ —»LUMO and HOMO⁻² —» LUMO) of APPQ at the B3LYP/6-311G (d,p) basis set. (n.d.). ResearchGate. Available at: [Link]

  • Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. (2011). Royal Society of Chemistry. Available at: [Link]

  • Fig. 2 The calculated HOMO and LUMO energy levels of sixmembered aryl... (n.d.). ResearchGate. Available at: [Link]

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UV-Vis Absorption Spectra of 2-Chlorothiazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Chlorothiazolo[4,5-b]pyrazine , a critical heterocyclic scaffold in medicinal chemistry and organic electronics.

Executive Summary: The Spectral Signature

This compound (CAS: 37560-46-8) is a fused bicyclic system combining a pyrazine ring with a thiazole ring. Its electronic absorption spectrum is characterized by intense transitions in the ultraviolet (UV) region, typically extending into the near-UV.

  • Primary Absorption Band (

    
    ): 
    
    
    
    .
  • Secondary Band (

    
    ): 
    
    
    
    (often appears as a shoulder).
  • Visual Appearance: Pale yellow to colorless solid, indicating the absorption tail barely enters the visible spectrum (

    
    ).
    

This spectral profile distinguishes it from its parent pyrazine (which absorbs at shorter wavelengths) and its thieno-analogues (which are deeply colored and red-shifted).

Detailed Spectral Characterization

The absorption properties of this compound arise from the conjugation of the electron-deficient pyrazine ring with the electron-rich thiazole ring. The chlorine atom at the C2 position acts as a weak auxochrome, exerting an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M), resulting in a slight bathochromic (red) shift compared to the unsubstituted parent.

Key Electronic Transitions:

  • 
     Transition (High Intensity): 
    
    • Located between 290 nm and 310 nm .[1]

    • Originates from the delocalized

      
      -electron system across the fused rings.
      
    • Solvent Effect: Shows a slight red shift (bathochromic) in polar solvents (e.g., DMSO vs. Hexane) due to stabilization of the excited state.

  • 
     Transition (Lower Intensity): 
    
    • Located between 320 nm and 340 nm .

    • Arises from the excitation of non-bonding electrons on the nitrogen atoms (pyrazine/thiazole) to the antibonding

      
       orbital.
      
    • Solvent Effect: Typically shows a blue shift (hypsochromic) in protic solvents (e.g., Methanol) due to hydrogen bonding stabilizing the ground state non-bonding pair.

Graphviz Visualization: Electronic Structure & Transitions

ElectronicTransitions cluster_molecule This compound Core cluster_spectrum Spectral Output Pyrazine Pyrazine Ring (Electron Deficient) PiPi π → π* Transition ~300 nm (Strong) Pyrazine->PiPi Excitation NPi n → π* Transition ~330 nm (Weak/Shoulder) Pyrazine->NPi Lone Pair Excitation Thiazole Thiazole Ring (Electron Rich) Thiazole->Pyrazine Fused Conjugation Thiazole->PiPi Chlorine 2-Cl Substituent (Auxochrome) Chlorine->Thiazole -I / +M Effect

Figure 1: Structural components contributing to the electronic transitions of this compound.

Comparative Analysis: Performance vs. Alternatives

To understand the utility of this compound, it is essential to compare it with structurally related scaffolds used in drug discovery and optoelectronics.

Table 1: Comparative UV-Vis Spectral Data

CompoundStructure Type

(nm)
Visual ColorKey Electronic Feature
This compound Fused Thiazole-Pyrazine ~295, 330 (sh) Pale Yellow Balanced electron density; moderate conjugation.
PyrazineMonocyclic Diazine260, 324 (weak)ColorlessLimited conjugation; high energy gap.
Thieno[3,4-b]pyrazineFused Thiophene-Pyrazine>500Red/PurpleLow band-gap; quinoidal character dominates.
BenzothiazoleFused Benzene-Thiazole~285, 296ColorlessIsosteric analogue; lacks pyrazine nitrogens.
2-Phenylthiazolo[4,5-b]pyrazineAryl-Substituted~360-380Yellow/GreenExtended conjugation; often fluorescent.

Analysis:

  • Vs. Pyrazine: The fusion of the thiazole ring significantly stabilizes the LUMO, red-shifting the absorption by >30 nm compared to pyrazine.

  • Vs. Thieno-analogues: The sulfur atom in the thiazole ring is less effective at lowering the band gap than in the thieno[3,4-b]pyrazine system (which is anti-aromatic/quinoidal), making the thiazolo-derivative more stable but less red-shifted.

  • Vs. Benzothiazole: The replacement of the benzene ring with a pyrazine ring introduces additional

    
     transitions and increases electron affinity, making the scaffold more susceptible to nucleophilic attack (useful for drug synthesis).
    

Experimental Protocol: Measuring the Spectrum

To obtain reproducible spectral data for this compound, follow this validated workflow.

Reagents & Equipment:

  • Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM). Note: DCM is preferred if solubility is an issue, but MeOH allows observation of H-bonding effects.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvette: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 1.0 mg of this compound.

    • Dissolve in 10 mL of DCM to create a

      
      5 
      
      
      
      10
      
      
      M stock solution.
    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare three working concentrations: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • This ensures the absorbance (A) falls within the linear dynamic range (0.1 < A < 1.0).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200 nm to 800 nm) to subtract solvent absorption.

  • Measurement:

    • Replace sample cuvette with the 25

      
      M solution.
      
    • Scan from 600 nm down to 200 nm.

    • Observation: Look for the cutoff around 220 nm (solvent) and peaks in the 290-340 nm range.

Graphviz Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: 1.0 mg Sample Dissolve Dissolve in DCM (Stock: 5x10^-4 M) Start->Dissolve Dilute Dilute to 25 µM (Target Abs ~0.5) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Measure Scan 200-600 nm Baseline->Measure Analyze Identify λmax Calculate ε (Beer's Law) Measure->Analyze

Figure 2: Validated workflow for UV-Vis characterization of thiazolopyrazine derivatives.

References

  • NIST Chemistry WebBook. Pyrazine UV/Visible Spectrum.[2][3] National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study.[6] Arkivoc, 2017(iii), 130-139.[6] (Provides spectral data for related thiadiazolo-pyrazine systems). Available at: [Link]

  • RSC Publishing. Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Photochemical & Photobiological Sciences. (Discusses electronic transitions in phenyl-substituted analogues). Available at: [Link]

  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.